molecular formula C20H20N4O2 B2927378 (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034424-11-6

(2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2927378
CAS No.: 2034424-11-6
M. Wt: 348.406
InChI Key: RQNNQTQIGSYQKJ-UHFFFAOYSA-N
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Description

The compound "(2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" features a pyrrolidine ring substituted at the 3-position with a 4-phenyl-1H-1,2,3-triazole moiety and at the 1-position with a 2-methoxyphenyl group via a methanone linker. The 2-methoxy group on the phenyl ring may influence electronic properties and solubility. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., triazoloamide derivatives in and ) suggest efficient synthetic routes involving Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .

Properties

IUPAC Name

(2-methoxyphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-19-10-6-5-9-17(19)20(25)23-12-11-16(13-23)24-14-18(21-22-24)15-7-3-2-4-8-15/h2-10,14,16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNNQTQIGSYQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, which forms the 1,2,3-triazole ring. The general synthetic route may include:

    Formation of the 1,2,3-triazole ring: This is achieved by reacting an azide with an alkyne in the presence of a copper(I) catalyst.

    Attachment of the pyrrolidine ring: This step involves the reaction of the triazole derivative with a pyrrolidine derivative under suitable conditions.

    Introduction of the methoxyphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, to attach the methoxyphenyl group to the triazole-pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl and methoxyphenyl groups.

Scientific Research Applications

Chemistry

In chemistry, (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Compounds containing triazole rings have shown promise in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Heterocyclic Amine Substituents

Pyrrolidine vs. Morpholine/Piperidine Derivatives
  • Pyrrolidine Derivatives: The target compound’s pyrrolidine ring (five-membered) contrasts with morpholine (six-membered, oxygen-containing) and piperidine (six-membered) analogs. For example, 1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca, ) replaces pyrrolidine with morpholine, introducing an oxygen atom that increases polarity and hydrogen-bonding capacity .
  • Piperidine Analogs: describes (2-methoxyphenyl)(piperidin-1-yl)methanone, where the larger piperidine ring may alter steric bulk and binding pocket compatibility compared to pyrrolidine .
Key Data:
Compound Heterocycle Yield LC-MS ([M+1]⁺) Reference
Target Compound Pyrrolidine N/A N/A -
2aca (Morpholine derivative) Morpholine 94% 287
(2-Methoxyphenyl)(piperidin-1-yl)methanone Piperidine 82% N/A

Substituent Effects on the Triazole Ring

Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Phenyltriazole : The target compound’s 4-phenyl group provides a hydrophobic aromatic surface for interactions. Similar compounds, such as 2cab (4-methoxyphenyl, ), show that electron-donating substituents enhance solubility (89% yield, m/z 287) .
Key Data:
Compound Triazole Substituent Yield LC-MS ([M+1]⁺) Reference
Target Compound 4-Phenyl N/A N/A -
2cab 4-Methoxyphenyl 89% 287
2cac 4-Benzenenitrile 94% 282

Linker Modifications: Methanone vs. Ethanone

  • Ethanone Linkers: Compounds like 2cah () use a two-carbon spacer (CH₂CO), which may increase conformational flexibility but reduce rigidity compared to methanone .
Key Data:
Compound Linker Type Yield LC-MS ([M+1]⁺) Reference
Target Compound Methanone N/A N/A -
2cah Ethanone 89% 287

Triazole vs. Tetrazole Derivatives

describes pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone, where the triazole is replaced by a tetrazole. Tetrazoles act as bioisosteres for carboxylic acids, offering enhanced polarity and hydrogen-bonding capacity, which could improve pharmacokinetic properties .

Biological Activity

The compound (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , also known by its CAS number 2034424-11-6 , is a complex organic molecule that combines various pharmacophores including methoxyphenyl, triazole, and pyrrolidine groups. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}

This structure comprises:

  • Methoxyphenyl group : Contributes to lipophilicity and potential receptor binding.
  • Triazole ring : Known for its bioactive properties, often involved in enzyme inhibition.
  • Pyrrolidine moiety : May enhance interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The triazole moiety is known to interact with various enzymes, potentially acting as an inhibitor.
  • Receptor Modulation : The methoxyphenyl group may enhance binding to specific receptors, influencing signaling pathways.
  • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, suggesting a potential role in cancer therapeutics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • A related triazole compound demonstrated significant inhibition of FLT3 kinase activity with an IC50 value of 0.072 μM in MV4-11 cells, leading to cell cycle arrest at the G0/G1 phase .
  • Structure–activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Properties

Triazole compounds have shown promise as antimicrobial agents. For example:

  • Compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Overview

Activity TypeCompound ExampleIC50 ValueReference
Anticancer(related triazole derivative)0.072 μM
Antimicrobial(triazole-based compound)Varies
Enzyme Inhibition(triazole analog)3.19 μM

Case Studies

  • Case Study on FLT3 Inhibition :
    • A study explored the effects of a structurally similar triazole compound on FLT3-inhibitory activity. Results indicated a strong correlation between structural modifications and potency against FLT3-driven malignancies .
  • Antimicrobial Efficacy :
    • A series of experiments tested various triazole derivatives against common pathogens. The findings revealed that certain substitutions on the triazole ring significantly enhanced antibacterial properties, supporting further development for therapeutic applications .

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